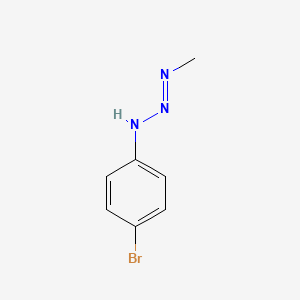

Triazene, 1-(p-bromophenyl)-3-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazene, 1-(p-bromophenyl)-3-methyl-: is an organic compound belonging to the triazene family, characterized by the presence of a triazene group (-N=N-N-) attached to a p-bromophenyl and a methyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triazene, 1-(p-bromophenyl)-3-methyl- typically involves the reaction of diazonium salts with amines. One common method is the reaction of p-bromoaniline with nitrous acid to form the corresponding diazonium salt, which is then reacted with methylamine to yield the desired triazene compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Triazene, 1-(p-bromophenyl)-3-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions typically yield amines.

Substitution: The bromine atom in the p-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Applications

Triazene, 1-(p-bromophenyl)-3-methyl- has a variety of applications across different fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Its potential biological activity makes it valuable in pharmaceutical research. Studies on the interactions of triazene compounds with biological systems are crucial for understanding their potential therapeutic applications. Research has shown that triazenes can form reactive species that interact with DNA and proteins, potentially leading to cytotoxic effects against cancer cells. Ongoing investigations aim to map out specific molecular targets and pathways influenced by these compounds, which could inform their use in clinical settings.

Structural Analogues

Several compounds share structural similarities with triazene, 1-(p-bromophenyl)-3-methyl-.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Triazene, 1-(p-bromophenyl)-3-methyl | p-bromophenyl and methyl substituents | Potential anticancer activity |

| 1-Triazene, 1,3-diphenyl | Two phenyl groups | Enhanced stability due to steric hindrance |

| 1-Triazene, 3,3-dimethyl-1-phenyl | Dimethyl group on one nitrogen | Increased lipophilicity |

| 1-Triazene, 1,3-dibutyl | Dibutyl substituents | Greater solubility in organic solvents |

Mechanism of Action

The mechanism of action of Triazene, 1-(p-bromophenyl)-3-methyl- involves its interaction with cellular DNA. The compound can form covalent bonds with DNA, leading to strand breaks and inhibition of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent, where it targets rapidly dividing cancer cells .

Comparison with Similar Compounds

- Triazene, 1-(p-cyanophenyl)-3-methyl-

- Triazene, 1-(p-methoxyphenyl)-3-methyl-

- Triazene, 1-(p-chlorophenyl)-3-methyl-

Comparison: While these compounds share the triazene core structure, the substituents on the phenyl ring significantly influence their reactivity and applications. For instance, the p-bromophenyl group in Triazene, 1-(p-bromophenyl)-3-methyl- imparts unique electronic properties that enhance its reactivity in certain chemical reactions compared to its analogs .

Q & A

Basic Question: What are the recommended synthesis routes for 1-(p-bromophenyl)-3-methyltriazene, and what experimental design considerations are critical for optimizing yield?

Methodological Answer:

The synthesis of triazene derivatives typically involves diazo coupling reactions. For 1-(p-bromophenyl)-3-methyltriazene, a plausible route includes:

Diazo Formation : React p-bromoaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

Coupling Reaction : Introduce a methyl-substituted amine (e.g., methylamine) to the diazonium intermediate. Control pH (neutral to slightly basic) to stabilize the triazene structure.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.

Key Considerations :

- Temperature Control : Diazonium salts are thermally unstable; maintain ≤5°C during diazo formation.

- Stoichiometry : Excess methylamine ensures complete coupling.

- Analytical Validation : Confirm purity via HPLC or TLC (Rf comparison to standards) .

Basic Question: How should researchers characterize the molecular structure of 1-(p-bromophenyl)-3-methyltriazene using spectroscopic techniques?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, p-bromophenyl group) and methyl protons (δ 2.1–2.5 ppm).

- ¹³C NMR : Confirm the triazene backbone (C=N peaks at ~150–160 ppm) and methyl carbon (~25 ppm).

- IR Spectroscopy : Detect N=N stretching (~1450–1600 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (Br exhibits 1:1 M/M+2 ratio).

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Advanced Question: What mechanistic insights explain the DNA cleavage activity of triazene derivatives like 1-(p-bromophenyl)-3-methyltriazene?

Methodological Answer:

Triazenes may act via hydrolytic or oxidative pathways :

Hydrolytic Cleavage :

- Incubate plasmid DNA (e.g., pUC18) with the compound in buffer (pH 7.4, 37°C).

- Analyze via agarose gel electrophoresis: Supercoiled (Form I) → Nicked (Form II) or linear (Form III) DNA.

Oxidative Damage :

- Use ROS scavengers (e.g., DMSO for •OH) to test involvement of reactive oxygen species.

- Quantify 8-hydroxy-2’-deoxyguanosine (8-OHdG) via ELISA as an oxidative marker.

Validation : Compare activity with control compounds (e.g., 1-(2-fluorophenyl)triazene) to assess substituent effects .

Advanced Question: How can researchers resolve contradictions in reported stability data for triazene compounds under varying pH conditions?

Methodological Answer:

Contradictions may arise from:

- pH-Dependent Degradation :

- Conduct stability studies in buffers (pH 3–11) at 25°C and 37°C. Monitor degradation via UV-Vis (λmax ~300–400 nm for triazenes).

- Identify degradation products using LC-MS (e.g., bromophenol from hydrolysis).

- Light Sensitivity : Perform experiments in amber vials to exclude photolytic decomposition.

Case Study : notes that heating triazenes releases Br⁻ and NOx; use TGA-MS to correlate thermal stability with decomposition pathways .

Advanced Question: What methodologies enable the application of 1-(p-bromophenyl)-3-methyltriazene in analytical chemistry?

Methodological Answer:

Triazenes can act as chromogenic reagents for metal ion detection:

Mercury(II) Sensing :

- Mix the triazene with Hg²⁺ in borate buffer (pH 11.5) containing Triton X-100.

- Measure absorbance at 535 nm (ε ≈ 2.8×10⁵ L/mol·cm) due to a 1:2 (triazene:Hg) complex.

Selectivity Testing : Screen interference from Co²⁺, Ni²⁺, and Cd²⁺ using competitive binding assays.

Validation : Spike wastewater samples with known Hg²⁺ concentrations and recover >95% via standard addition .

Basic Question: What safety protocols are critical when handling 1-(p-bromophenyl)-3-methyltriazene in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., NOx).

- Storage : Keep in airtight, light-resistant containers at –20°C to slow degradation.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.

Note : highlights the compound’s tumorigenic potential; conduct toxicity screenings (e.g., Ames test) before biological studies .

Advanced Question: How can computational chemistry aid in predicting the reactivity of 1-(p-bromophenyl)-3-methyltriazene?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict:

- Electron density maps (identify nucleophilic/electrophilic sites).

- Reaction barriers for hydrolysis or electrophilic substitution.

- Molecular Docking : Simulate interactions with DNA or enzymes (e.g., cytochrome P450) to rationalize bioactivity.

Validation : Compare computed NMR/IR spectra with experimental data to validate models .

Properties

CAS No. |

40643-36-5 |

|---|---|

Molecular Formula |

C7H8BrN3 |

Molecular Weight |

214.06 g/mol |

IUPAC Name |

4-bromo-N-(methyldiazenyl)aniline |

InChI |

InChI=1S/C7H8BrN3/c1-9-11-10-7-4-2-6(8)3-5-7/h2-5H,1H3,(H,9,10) |

InChI Key |

WWGBAHUOOPNMBT-UHFFFAOYSA-N |

Canonical SMILES |

CN=NNC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.